1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine

antihistaminic H1 receptor diphenylmethylpiperazine

Researchers seeking to deconvolute monoamine transporter vs. MAO-A binding within sulfonylpiperazine series face limited access to well-characterized selectivity probes. This compound resolves that gap with a unique 4-Cl-3-MeO substitution pattern that introduces distinct electronic (Cl electron-withdrawing, OMe electron-donating) and steric features to the sulfonyl pharmacophore. • Enables H1 receptor antagonist screening with potential differential selectivity vs. muscarinic/serotonergic off-targets • Serves as DAT vs. sigma/MAO-A selectivity probe (non-sulfonylated analogs bind DAT at IC50 <30 nM) • cLogP ~4.3 supports comparative ADME studies within congeneric sulfonylpiperazine series Supplied as custom synthesis product; inquire for batch-specific purity and lead time.

Molecular Formula C24H25ClN2O3S
Molecular Weight 457.0 g/mol
Cat. No. B3680810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine
Molecular FormulaC24H25ClN2O3S
Molecular Weight457.0 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)Cl
InChIInChI=1S/C24H25ClN2O3S/c1-30-23-18-21(12-13-22(23)25)31(28,29)27-16-14-26(15-17-27)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,24H,14-17H2,1H3
InChIKeyKVTZZWCKJASJGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine: Baseline Profile


1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine is a synthetic disubstituted piperazine derivative classified within the sulfonylpiperazine family. Its structure combines a diphenylmethyl (benzhydryl) substituent on one piperazine nitrogen with a 4-chloro-3-methoxybenzenesulfonyl group on the other. The diphenylmethylpiperazine scaffold is a privileged structure in medicinal chemistry, recognized for high-affinity interactions with monoamine transporters, histamine receptors, and calcium channels [1]. The 4-chloro-3-methoxybenzenesulfonyl appendage introduces distinct electronic and steric features that differentiate this compound from simpler sulfonylpiperazine analogs, providing a basis for functional specialization in receptor-targeted research programs [2].

Scaffold ContextDiphenylmethylpiperazine privileged structure for monoamine transporter and histamine receptor studies.
Functional Feature4-Chloro-3-methoxybenzenesulfonyl group provides distinct electronic and steric profile for receptor-targeted research.
Workflow FitSupports antihistaminic screening, ADME profiling, and selectivity probe studies.

1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine: Generic Substitution Limitations


Sulfonylpiperazine derivatives cannot be interchanged without loss of functional specificity because subtle variations in the sulfonyl aromatic substituents critically modulate receptor selectivity, intrinsic activity, and metabolic stability [1]. The 4-chloro-3-methoxy substitution pattern creates a unique combination of electron-withdrawing (Cl) and electron-donating (OMe) effects that directly influence the electronic surface and H-bonding capacity of the sulfonyl pharmacophore, parameters that have been shown to drive differential inhibitory potency across diverse targets including MAO-A, DPP-IV, and LpxH among structurally related sulfonylpiperazines [2]. Consequently, replacing this compound with an analog bearing a different benzenesulfonyl substitution (e.g., 4-methyl, 2,4,6-trimethyl, or unsubstituted phenyl) is expected to yield quantitatively different binding profiles, as documented below.

Target Compound
4-Chloro-3-methoxybenzenesulfonyl substitution
Potential Substitute
4-Methyl, 2,4,6-trimethyl, or unsubstituted phenyl sulfonyl analogs
Binding Profile
Unique electronic surface and H-bonding capacity from Cl/OMe combination
Expected Mismatch
Binding profiles may shift significantly; functional specificity is not transferable
Target Context
Sulfonylated diphenylmethylpiperazine with differentiated selectivity potential
Interchangeability Risk
Non-sulfonylated analogs (e.g., cyclizine) do not replicate sulfonyl-driven selectivity windows

1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine: Differentiation Evidence


Antihistaminic Activity Profile

The target compound falls within the generic structural claims of US5166205, which describes 1-diphenylmethylpiperazine derivatives with demonstrated antihistaminic activity in the rat 48/80 mortality protection assay [1]. Although quantitative IC50 data for this specific compound have not been published, the patent establishes that compounds within this generic class, characterized by a diphenylmethyl group on the piperazine core, exhibit potent antihistaminic effects. In contrast, diphenylmethylpiperazine derivatives lacking the benzenesulfonyl substitution, such as cyclizine, show H1 receptor IC50 values in the micromolar range (e.g., cyclizine IC50 = 5.42 µM against anti-IgE-induced histamine release) [2]. The presence of the 4-chloro-3-methoxybenzenesulfonyl group is expected to further modulate affinity and selectivity relative to the unsulfonylated parent scaffold.

H1 Antagonism
Class-level inference
Generic patent claims with in vivo efficacy; target compound not directly quantified.
May support antihistaminic screening with a differentiated selectivity context vs. cyclizine.
Comparator IC50 = 5.42 µM (cyclizine); source-specific review needed.
antihistaminic H1 receptor diphenylmethylpiperazine

Lipophilicity Profile Comparison

Computational prediction using XLogP3/ALOGPS algorithms indicates that the calculated partition coefficient (cLogP) for 1-(4-chloro-3-methoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine is approximately 4.3. This represents a 0.6–0.8 log unit reduction compared to the dimethylphenyl-sulfonyl analog 1-[(3,4-dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine (cLogP ~5.0) and a 1.2 log unit increase relative to the more polar 1-(diphenylmethyl)-4-(methylsulfonyl)piperazine (cLogP ~3.1) [1]. The chloro-methoxy combination thus occupies an intermediate lipophilicity space that may offer a favorable balance between membrane permeability and aqueous solubility for cell-based assays.

Lipophilicity Profile
Cross-study comparable
Target cLogP ≈ 4.3; ΔcLogP = -0.7 vs. 3,4-dimethylphenyl analog; ΔcLogP = +1.2 vs. methylsulfonyl analog.
Intermediate lipophilicity may offer a balance for cell-based ADME studies.
In silico prediction; experimental validation not yet reported.
lipophilicity logP ADME permeability

Dopamine Transporter Affinity Comparison

Diphenylmethylpiperazine derivatives lacking the sulfonyl group have been reported to exhibit potent dopamine transporter (DAT) binding affinity, with IC50 values <30 nM in the [3H]GBR12935 rat striatal membrane assay [1]. For example, compound 2 in the Kimura et al. series showed DAT IC50 <30 nM and produced dose-dependent increases in extracellular dopamine in vivo. The target compound, bearing a 4-chloro-3-methoxybenzenesulfonyl substituent, represents a structurally distinct variant of this pharmacophore. While its DAT affinity has not been directly measured, sulfonylation of the piperazine nitrogen is known to alter DAT binding profiles; other sulfonylpiperazine derivatives have shown shifted selectivity toward sigma receptors or monoamine oxidase [2], indicating that this compound is likely to exhibit a different target engagement profile compared to the non-sulfonylated DAT inhibitors.

DAT Affinity
Cross-study comparable
Target not directly measured; structural modification predicted to redirect DAT affinity vs. non-sulfonylated analogs.
Supports use as a sulfonylated selectivity probe for CNS transporter studies.
Comparator DAT IC50 reported in rat striatal membrane assay; context-dependent.
dopamine transporter DAT CNS piperazine

1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine: Application Scenarios


H1 Receptor Antagonist Screening

As a sulfonylated variant of the diphenylmethylpiperazine antihistamine scaffold described in US5166205 [1], this compound is suitable for inclusion in H1 receptor antagonist screening campaigns. Its distinct sulfonyl substituent may confer differential selectivity versus muscarinic or serotonergic off-targets compared to unsulfonylated antihistamines such as cyclizine or cetirizine analogs.

ADME Profiling by Lipophilicity

With a predicted cLogP of approximately 4.3, this compound occupies a defined intermediate lipophilicity niche among benzhydryl-sulfonylpiperazines [2]. It is appropriate for use in comparative ADME studies assessing passive permeability, P-glycoprotein efflux, and metabolic stability as a function of lipophilicity within a congeneric sulfonylpiperazine series.

Monoamine Transporter Selectivity Probe

Non-sulfonylated diphenylpiperazine derivatives are known to bind the dopamine transporter with high affinity (DAT IC50 <30 nM) [3]. The target compound, bearing a bulky 4-chloro-3-methoxybenzenesulfonyl group, can serve as a selectivity probe to investigate whether sulfonylation redirects binding from DAT to sigma receptors or monoamine oxidase enzymes, supporting CNS target deconvolution studies.

MAO-A SAR Expansion

Recent studies have identified disubstituted-piperazine derivatives bearing benzenesulfonyl groups as selective and reversible MAO-A inhibitors [4]. The 4-chloro-3-methoxy substitution pattern on the target compound introduces a unique combination of electron-withdrawing and electron-donating substituents that can be exploited to probe steric and electronic requirements of the MAO-A active site, complementing existing SAR datasets.

Application
Selection Property
Validation Focus
H1 Receptor Antagonist Screening
Sulfonylated diphenylmethylpiperazine scaffold
Selectivity window vs. muscarinic or serotonergic off-targets
ADME Profiling by Lipophilicity
Intermediate cLogP niche
Passive permeability and metabolic stability within congeneric series
Monoamine Transporter Selectivity Probe
Sulfonylated negative control
DAT-dependent vs. off-target sulfonylpiperazine interaction differentiation
MAO-A SAR Expansion
Cl/OMe electronic and steric probe
Steric and electronic requirements of MAO-A active site
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